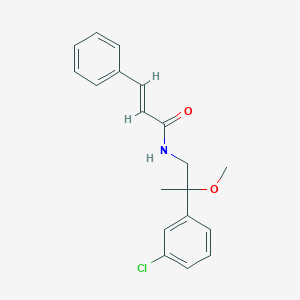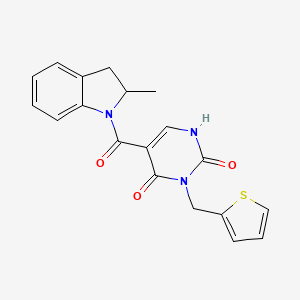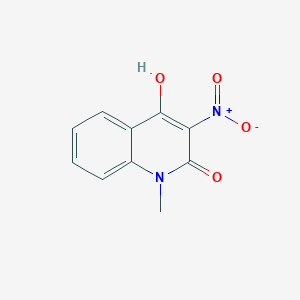![molecular formula C23H23FN4O5S B2540740 2-Fluor-N-[3-[(4-Methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridin-4-carboxamid CAS No. 1241164-77-1](/img/structure/B2540740.png)
2-Fluor-N-[3-[(4-Methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H23FN4O5S and its molecular weight is 486.52. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Protodeboronierung von Pinacolboronsäureestern: Pinacolboronsäureester dienen als wertvolle Bausteine in der organischen Synthese. Während die Funktionalisierung von Alkylboronsäureestern gut etabliert ist, ist die Protodeboronierung weniger erforscht. Aktuelle Forschungsergebnisse berichten über die katalytische Protodeboronierung von 1°, 2° und 3° Alkylboronsäureestern unter Verwendung eines radikalischen Ansatzes. Diese Methode ermöglicht eine formale Anti-Markovnikov-Alken-Hydromethylierung, eine Transformation, die zuvor unbekannt war. Die Sequenz wurde erfolgreich auf methoxygeschütztes (−)-Δ8-THC und Cholesterin sowie in der formalen Totalsynthese von δ-®-Conicein und Indolisidin 209B angewendet .
- Aminopyridinsynthese: 2-Fluor-4-(Trifluormethyl)pyridin fungiert als Reaktant bei der Herstellung von Aminopyridinen durch Aminierungsreaktionen. Diese Verbindungen finden Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft .
- [^11C]Methoxyphenyl-Derivat: Forscher haben 5-(2-Fluor-4-[^11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-7-carboxamid synthetisiert, einen potenten negativen allosterischen Modulator (NAM). Diese Verbindung unterstützt Positronen-Emissions-Tomographie (PET)-Bildgebungsstudien .
Katalyse und Organische Synthese
Aminierungsreaktionen
Radiochemie und PET-Bildgebung
Wirkmechanismus
Target of Action
Similar compounds have been found to target the metabotropic glutamate receptor 2 (mglur2) . This receptor plays a crucial role in several neuropsychiatric disorders .
Mode of Action
Related compounds have been described as negative allosteric modulators . This means they bind to a site on the receptor that is distinct from the active site, leading to a conformational change that reduces the receptor’s activity .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction is mentioned in relation to similar compounds . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
A related compound was synthesized with a high molar activity and excellent radiochemical purity, suggesting potential for good bioavailability .
Result of Action
Related compounds have been used in positron emission tomography (pet) imaging studies of mglur2 function , indicating that they may have effects at the molecular and cellular level.
Action Environment
The suzuki–miyaura cross-coupling reaction, associated with similar compounds, is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may be relatively stable under various environmental conditions.
Eigenschaften
IUPAC Name |
2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O5S/c1-32-19-5-2-17(3-6-19)27-34(30,31)21-15-18(4-7-20(21)28-10-12-33-13-11-28)26-23(29)16-8-9-25-22(24)14-16/h2-9,14-15,27H,10-13H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGDNQLLLQIWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC(=NC=C3)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
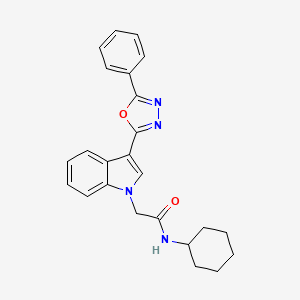

![N-ethyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2540664.png)
![(E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2540668.png)
![(E)-4-(Dimethylamino)-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2540669.png)
![N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2540670.png)
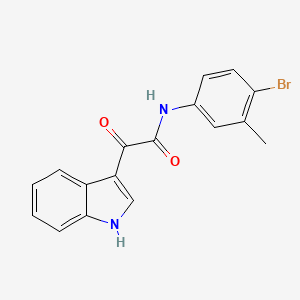
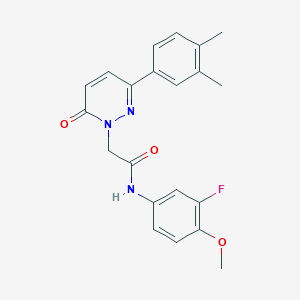
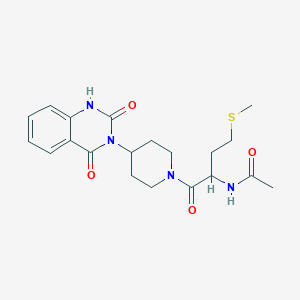
![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2540675.png)
